4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole
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Overview
Description
4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole is a heterocyclic compound that contains both azetidine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole typically involves the formation of the azetidine ring followed by its attachment to the thiazole moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: Both the azetidine and thiazole rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the azetidine ring can produce various amine derivatives.
Scientific Research Applications
4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole involves its interaction with molecular targets, such as enzymes or receptors. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The thiazole ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole is unique due to the presence of both azetidine and thiazole rings in its structure. This combination provides distinct chemical and biological properties that are not found in similar compounds. The azetidine ring offers a constrained, four-membered ring system, while the thiazole ring contributes aromaticity and potential for various chemical modifications.
Properties
Molecular Formula |
C9H14N2OS |
---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)-2-ethyl-1,3-thiazole |
InChI |
InChI=1S/C9H14N2OS/c1-2-9-11-7(6-13-9)5-12-8-3-10-4-8/h6,8,10H,2-5H2,1H3 |
InChI Key |
WRDHBKYFOPLSAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)COC2CNC2 |
Origin of Product |
United States |
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